molecular formula C11H17N3O B13062118 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one

2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13062118
M. Wt: 207.27 g/mol
InChI Key: JVTCPBJGNNVLCI-UHFFFAOYSA-N
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Description

2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl group attached to an aminopyrimidinone core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-aminocyclohexylamine with a suitable aldehyde or ketone, followed by cyclization with a urea derivative. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminocyclohexyl)acetic acid
  • Methyl 2-(1-aminocyclohexyl)acetate
  • Cyclacillin

Uniqueness

2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, stability, and solubility, making it suitable for specific applications .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-(1-aminocyclohexyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H17N3O/c1-8-7-9(15)14-10(13-8)11(12)5-3-2-4-6-11/h7H,2-6,12H2,1H3,(H,13,14,15)

InChI Key

JVTCPBJGNNVLCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C2(CCCCC2)N

Origin of Product

United States

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